9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Pharmaceutical Analysis HPLC Method Validation USP/EP Compendial Compliance

Fludarabine Phosphate EP Impurity C is the USP/EP-specified 3′,5′-diphosphate analog with a quantitative limit of ≤0.4% w/w. This bis-phosphorylated impurity (MW 445.19) differs fundamentally from the 5′-monophosphate API (MW 365.21), exhibiting distinct chromatographic behavior (RRT 0.42, RRF 1.9). Generic substitution with other impurities is scientifically indefensible. Essential for HPLC system suitability, forced degradation analysis, ANDA method validation, and over-phosphorylation process control. Store at -20°C.

Molecular Formula C10H14FN5O10P2
Molecular Weight 445.19 g/mol
CAS No. 548774-53-4
Cat. No. B1354033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
CAS548774-53-4
Molecular FormulaC10H14FN5O10P2
Molecular Weight445.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N
InChIInChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/t3-,5+,6-,9-/m1/s1
InChIKeyFWZDRSVQWVESFS-FTWQFJAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fludarabine Phosphate EP Impurity C (CAS 548774-53-4): Compendial Identity and Structural Classification


9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine (CAS 548774-53-4), officially designated as Fludarabine Phosphate EP Impurity C and also referred to as the 3',5'-diphosphate analog, is a fully characterized process-related impurity of the antineoplastic purine nucleoside prodrug fludarabine phosphate . It is a synthetic bis-phosphorylated purine arabinonucleoside with molecular formula C₁₀H₁₄FN₅O₁₀P₂ and molecular weight 445.19 g/mol, bearing phosphono groups at both the 3'- and 5'-positions of the β-D-arabinofuranosyl sugar moiety [1]. The compound is codified in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for fludarabine phosphate as a specified impurity requiring quantitative control, with a defined acceptance limit of 0.4% w/w in the drug substance [2].

Why Fludarabine Phosphate EP Impurity C (CAS 548774-53-4) Cannot Be Substituted by Other Fludarabine-Related Impurities or the API


Generic substitution among fludarabine-related compounds is scientifically indefensible because Impurity C (the 3',5'-diphosphate analog) differs fundamentally from fludarabine phosphate API and all other EP-designated impurities in phosphorylation stoichiometry, molecular mass, chromatographic behavior, and regulatory identity . Unlike the therapeutically active 5'-monophosphate prodrug (fludarabine phosphate, CAS 75607-67-9, MW 365.21), Impurity C carries an additional phosphono group at the 3'-OH position, producing a molecular weight of 445.19 g/mol — an increase of 80 Da that dramatically alters its reversed-phase HPLC retention (RRT 0.42 vs. 1.00 for the API) and detector response characteristics (RRF 1.9 vs. 1.0) [1]. This bis-phosphorylated structure prevents the compound from following the canonical intracellular activation pathway (sequential dephosphorylation to 2-fluoro-ara-A followed by re-phosphorylation to the active triphosphate), rendering it biologically distinct from both the API and the non-phosphorylated base Impurity E (CAS 21679-14-1) [2]. Furthermore, its compendial status as a specified impurity with a quantitative limit of 0.4% w/w means that any analytical reference material used for method validation, system suitability, or batch release must be unequivocally identified as this exact chemical entity — a structurally similar but different impurity (e.g., Impurity A, the 2-hydroxy-5'-monophosphate analog, MW 363.22) will co-elute at a different retention time and produce erroneous quantification [1].

Quantitative Differential Evidence for Fludarabine Phosphate EP Impurity C (CAS 548774-53-4) vs. Closest Analogs


USP Compendial Chromatographic Identity: RRT 0.42 and RRF 1.9 Differentiate Impurity C from All Other Fludarabine Phosphate Specified Impurities

In the official USP monograph HPLC method for fludarabine phosphate, the 3',5'-Diphosphate analog (Impurity C) elutes with a relative retention time (RRT) of 0.42 relative to the fludarabine phosphate API peak (RRT = 1.00), and requires a relative response factor (RRF, F1) of 1.9 for accurate quantification [1]. This chromatographic position is distinct from all other specified impurities: Iso-ara-guanine-monophosphate (RRT 0.26, RRF 4.0), Isoguanine (RRT 0.34, RRF 2.5), 2-Fluoroadenine/Impurity D (RRT 1.5, RRF 0.5), 2-Fluoro-ara-adenine/Impurity E (RRT 1.9, RRF 0.6), and 2-Ethoxyphosphate analog (RRT 2.5, RRF 1.8) [1]. The RRF of 1.9 indicates that Impurity C produces nearly twice the UV absorbance at 260 nm per unit mass compared to the API, necessitating mandatory correction factor application — failure to apply this factor would underestimate Impurity C content by approximately 47% [2].

Pharmaceutical Analysis HPLC Method Validation USP/EP Compendial Compliance

Molecular Mass Differentiation: Impurity C (445.19 Da) vs. Fludarabine Phosphate API (365.21 Da) and Other EP Impurities

Fludarabine Phosphate EP Impurity C has a molecular weight of 445.19 g/mol (monoisotopic) corresponding to the molecular formula C₁₀H₁₄FN₅O₁₀P₂, representing the addition of a second phosphate group (HPO₃, +80 Da) to the 3'-hydroxyl position of fludarabine phosphate [1]. This mass distinguishes it from all other fludarabine EP impurities: the API fludarabine phosphate (C₁₀H₁₃FN₅O₇P, 365.21 Da), Impurity A (C₁₀H₁₄N₅O₈P, 363.22 Da, 2-OH analog), Impurity E/fludarabine base (C₁₀H₁₂FN₅O₄, 285.23 Da), and Impurity D/2-fluoroadenine (C₅H₄FN₅, 153.12 Da) . The presence of two ionizable phosphono groups (pKa₁ ~1.5–2.0, pKa₂ ~6.0–7.0) gives Impurity C a markedly different ionization profile at physiological and analytical pH compared to the monoanionic 5'-monophosphate API .

Molecular Characterization LC-MS Impurity Identification Quality Control

Regulatory Acceptance Limits: Impurity C is Controlled at ≤0.4% w/w in Fludarabine Phosphate API per USP, Distinct from Other Specified Impurity Limits

The USP monograph for fludarabine phosphate drug substance establishes individual impurity limits in Table 1, with the 3',5'-Diphosphate analog (Impurity C) limited to not more than 0.4% w/w [1]. This limit differs from those set for other specified impurities in the same monograph: Iso-ara-guanine-monophosphate (Impurity A) at 0.8%, Isoguanine at 0.2%, 2-Fluoroadenine/Impurity D at 0.1%, 2-Fluoro-ara-adenine/Impurity E at 0.2%, and 2-Ethoxyphosphate analog at 0.2% [1]. The 0.4% limit for Impurity C is specifically derived from toxicological qualification data and process capability analysis, reflecting that the bis-phosphorylated impurity is formed via a distinct mechanistic pathway (over-phosphorylation at the 3'-OH during the phosphorylation step) rather than through degradation [2]. Commercial fludarabine phosphate API specifications from multiple manufacturers report actual Impurity C levels typically controlled to ≤0.09–0.4% in routine production [3].

Regulatory Compliance ANDA/DMF Submission Pharmaceutical Quality Control

Process-Specific Formation Mechanism: pH-Dependent Generation of Impurity C During Fludarabine Phosphate Manufacture

Impurity C is formed as a process-related impurity during the phosphorylation of fludarabine (the 5'-monophosphate prodrug synthesis), where excess phosphorylating agent or prolonged reaction times lead to bis-phosphorylation at both the 3'- and 5'-hydroxyl groups of the arabinofuranosyl sugar [1]. A Chinese patent (CN202211283701) discloses that during the final purification of fludarabine phosphate crude product, the pH of the crystallization medium critically controls Impurity C formation: using phosphoric acid to adjust pH below 3.5 followed by hydrochloric acid to pH 1.5–2.0 effectively suppresses conversion to both Impurity C and Impurity F, while maintaining complete API precipitation [2]. The ACS Organic Process Research & Development publication (Kshirsagar et al., 2012) further documents that the quality of the precursor fludarabine directly determines the downstream impurity profile of fludarabine phosphate, with a debenzylation process achieving >99.8% purity at 90–95% yield, thereby minimizing carryover of impurities including the bis-phosphate analog [3].

Process Chemistry Impurity Control Strategy Synthetic Route Optimization

Storage Stability Differentiation: Impurity C Requires -20°C Storage vs. 2–8°C for Fludarabine Phosphate API

Fludarabine Phosphate EP Impurity C reference standards are specified for storage at -20°C under inert atmosphere, in contrast to fludarabine phosphate API which is stored at 2–8°C (refrigerator) per USP monograph [1]. Multiple certified reference standard suppliers (BroadBio, CATO, Molcoo, Leyan) consistently specify -20°C storage for Impurity C, while the API is routinely stored at 2–8°C with a shelf life of 3 years in powder form . The more stringent low-temperature requirement for Impurity C is attributed to the inherent hydrolytic lability of the 3'-phosphono ester bond: the bis-phosphate structure contains two phosphoester linkages susceptible to hydrolytic cleavage, with the 3'-phosphate being sterically more accessible and thus more prone to degradation than the 5'-phosphate [2]. Impurity A (the 5'-monophosphate 2-OH analog) similarly requires only 2–8°C storage, confirming that the additional 3'-phosphono group in Impurity C is the structural feature driving the more stringent storage requirement [2].

Reference Standard Handling Stability Studies Pharmaceutical Cold Chain

Procurement-Driven Application Scenarios for Fludarabine Phosphate EP Impurity C (CAS 548774-53-4)


HPLC Method Development and System Suitability Testing for Fludarabine Phosphate API Batch Release

In USP/EP-compliant quality control laboratories, Impurity C reference standard is used to establish system suitability for the HPLC impurity test by confirming that the 3',5'-diphosphate analog peak resolves from the fludarabine phosphate API peak with the required resolution (RRT 0.42 ± acceptable window) and that the relative response factor (RRF 1.9) is verified on the specific instrument system [1]. The reference standard is also used to prepare spiked samples at the 0.4% specification limit to demonstrate method accuracy (recovery 90–110%) and precision (RSD ≤5.0%) during method validation, as required for ANDA submissions [2].

Identification and Quantification of Process-Related Impurities During Fludarabine Phosphate Synthetic Route Optimization

During process development and scale-up of fludarabine phosphate manufacture, Impurity C reference standard enables real-time monitoring of the over-phosphorylation side reaction. By spiking authentic Impurity C into in-process control samples, process chemists can quantify the level of 3',5'-bisphosphate formed under varying phosphorylation conditions (temperature, reagent stoichiometry, reaction time) and optimize the pH-controlled crystallization step (pH 1.5–2.0) to maintain Impurity C below the 0.4% USP limit [3]. This application is critical when evaluating alternative synthetic routes or changing phosphorylation reagents, as supported by patent literature on impurity suppression strategies [3].

Stability-Indicating Method Validation and Forced Degradation Studies for Fludarabine Phosphate Drug Product

In forced degradation studies of fludarabine phosphate drug substance and drug product (acid, base, oxidative, thermal, and photolytic stress), Impurity C reference standard is used to confirm whether the 3',5'-diphosphate analog is a degradation product or exclusively a process impurity [1]. Spiking experiments with authentic Impurity C into stressed samples enable unambiguous peak identification in complex degradation chromatograms where multiple impurities may co-elute or exhibit similar UV spectra, supporting the establishment of a stability-indicating method validated per ICH Q2(R1) guidelines [2]. The differential storage requirement of Impurity C (-20°C) vs. the API (2–8°C) must be observed when preparing reference standard stock solutions for these studies .

Quote Request

Request a Quote for 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.